Panaxatriol

Description

Properties

IUPAC Name |

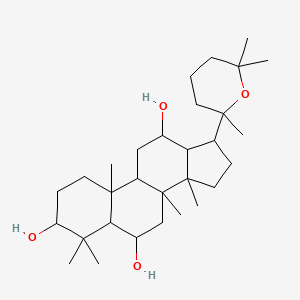

4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJUYMMIBFBOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Panaxatriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32791-84-7 | |

| Record name | Panaxatriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Melting Point |

238 - 239 °C | |

| Record name | Panaxatriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Panaxatriol

Precursor Derivations and Primary Metabolic Routes

The biosynthesis of panaxatriol (B1678373) is an intricate process that begins with the assembly of isoprene units and proceeds through several key intermediates. The entire pathway is a segment of the larger isoprenoid synthesis route found in plants. researchgate.net

The biosynthesis of all triterpene saponins (B1172615) in Panax species, including the precursors to this compound, begins with the pivotal molecule (3S)-2,3-oxidosqualene. researchgate.netnih.gov This linear triterpenoid precursor undergoes a crucial cyclization step, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), to form the foundational skeletons of various ginsenosides (B1230088). nih.govnih.gov This cyclization is the first committed step that directs the metabolic flow towards the production of diverse triterpenoid and steroid skeletons. nih.gov

The fundamental building blocks for all isoprenoids, including 2,3-oxidosqualene, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netetals.org In higher plants, two distinct pathways are responsible for synthesizing these C5 units. The mevalonate (MVA) pathway, which operates in the cytoplasm, is one of these routes. nih.govunivie.ac.at The MVA pathway begins with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is then converted to mevalonic acid, which, after a series of enzymatic reactions, yields IPP and DMAPP. nih.govnih.gov The MVA pathway is considered to play the more significant role in ginsenoside biosynthesis compared to the MEP pathway. nih.gov

The second route for producing IPP and DMAPP is the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or deoxyxylulose phosphate (DXP) pathway. univie.ac.atyoutube.com This pathway occurs in the plastids of plant cells. nih.govnih.gov The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.gov While both the MVA and MEP pathways contribute the necessary IPP and DMAPP precursors for isoprenoid synthesis, studies using inhibitors suggest that the MVA pathway is the primary contributor to ginsenoside production. nih.govetals.org

IPP and DMAPP units are sequentially condensed to form farnesyl diphosphate (FPP). nih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction by the enzyme squalene synthase (SS) to produce the C30 hydrocarbon, squalene. researchgate.netacademicjournals.org The subsequent step is the monooxygenation of squalene, which is catalyzed by the enzyme squalene epoxidase (SE). researchgate.netnih.gov This reaction introduces an epoxide ring, converting linear squalene into the stereospecific molecule (S)-2,3-oxidosqualene, the direct substrate for the cyclization reactions that follow. nih.govwikipedia.org

Following its formation, (S)-2,3-oxidosqualene is cyclized to create the initial tetracyclic triterpene skeleton. In the biosynthesis of dammarane-type ginsenosides, the specific enzyme responsible for this step is dammarenediol-II synthase (DDS). nih.govnih.govnih.gov This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. nih.govnih.govfrontiersin.org Dammarenediol-II is the foundational aglycone structure and a critical branch-point intermediate for all dammarane-type ginsenosides, including the direct precursor to this compound. oup.comresearchgate.netnih.gov

Enzymatic Transformations and Stereochemical Considerations

The transformation from the initial tetracyclic skeleton of dammarenediol-II to this compound involves a series of specific enzymatic hydroxylations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the dammarane (B1241002) skeleton, ultimately leading to the formation of protothis compound (B1242838), the direct precursor to this compound.

The key enzymatic steps are as follows:

Formation of Protopanaxadiol (PPD): Dammarenediol-II undergoes hydroxylation at the C-12 position. This reaction is catalyzed by protopanaxadiol synthase (PPDS), a cytochrome P450 enzyme identified as CYP716A47. researchgate.netnih.govoup.com The product of this step is protopanaxadiol.

Formation of Protothis compound (PPT): Protopanaxadiol is then subjected to another hydroxylation, this time at the C-6 position. Protothis compound synthase (PPTS), another P450 enzyme (CYP716A53v2), catalyzes this conversion to yield protothis compound. researchgate.netnih.gov

Formation of this compound: this compound is ultimately formed through the dehydration of protothis compound. wikipedia.org

Stereochemistry is a critical aspect of this biosynthetic pathway. The entire process begins with the specific (3S) stereoisomer of 2,3-oxidosqualene. nih.govwikipedia.org The subsequent enzymatic cyclizations and hydroxylations are also highly stereospecific, leading to the precise three-dimensional structure of the final products. The systematic IUPAC name for this compound is (20R)-20,25-Epoxydammarane-3β,6β,12β-triol, which defines the specific stereochemical configuration at its chiral centers. wikipedia.org

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Function |

| Squalene Synthase | SS | Catalyzes the condensation of two farnesyl diphosphate (FPP) molecules to form squalene. researchgate.net |

| Squalene Epoxidase | SE | Catalyzes the oxidation of squalene to form (S)-2,3-oxidosqualene. researchgate.netnih.gov |

| Dammarenediol-II Synthase | DDS | Catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. nih.govnih.gov |

| Protopanaxadiol Synthase | PPDS (CYP716A47) | A cytochrome P450 enzyme that hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol. researchgate.netoup.com |

| Protothis compound Synthase | PPTS (CYP716A53v2) | A cytochrome P450 enzyme that hydroxylates protopanaxadiol at the C-6 position to produce protothis compound. researchgate.netnih.gov |

Table 2: Major Precursors and Intermediates in this compound Biosynthesis

| Compound | Description |

| Isopentenyl Diphosphate (IPP) | A C5 isoprene unit, a fundamental building block for terpenoids. researchgate.netetals.org |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a C5 isoprene building block. researchgate.netetals.org |

| Squalene | A linear C30 triterpene hydrocarbon formed from two FPP molecules. researchgate.netacademicjournals.org |

| (S)-2,3-Oxidosqualene | The epoxidized form of squalene, the direct substrate for cyclization. researchgate.netwikipedia.org |

| Dammarenediol-II | The tetracyclic triterpene skeleton formed from the cyclization of 2,3-oxidosqualene. nih.govoup.com |

| Protopanaxadiol (PPD) | The C-12 hydroxylated derivative of dammarenediol-II. researchgate.netnih.gov |

| Protothis compound (PPT) | The C-6 hydroxylated derivative of protopanaxadiol and the direct precursor to this compound. researchgate.netnih.govwikipedia.org |

Enzymatic Steps in Dammarane-Type Saponin (B1150181) Formation

The formation of this compound is a key branch in the biosynthesis of dammarane-type saponins. The pathway begins with the cyclization of a linear isoprenoid precursor, 2,3-oxidosqualene. nih.govoup.comvliz.bekoreascience.kr

Cyclization of 2,3-Oxidosqualene: The enzyme dammarenediol-II synthase (DDS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational dammarane skeleton, producing dammarenediol-II. oup.comkoreascience.kr This is a critical branch point, as 2,3-oxidosqualene can also be converted into other triterpenoid skeletons, such as β-amyrin, by different synthases. nih.govvliz.be

Hydroxylation to Protopanaxadiol: Following cyclization, dammarenediol-II undergoes hydroxylation at the C-12 position. This reaction is catalyzed by a cytochrome P450 enzyme, protopanaxadiol synthase (CYP716A47), to yield protopanaxadiol (PPD). oup.com

Formation of this compound: The final step in the formation of the this compound aglycone is the hydroxylation of protopanaxadiol at the C-6 position. This crucial conversion is catalyzed by another specific cytochrome P450 enzyme, protopanaxadiol 6-hydroxylase (CYP716A53v2), also known as this compound synthase. oup.comnih.gov This enzyme establishes the characteristic triol structure of this compound.

Once formed, the hydroxyl groups on the this compound molecule, typically at the C-6 and C-20 positions, can be glycosylated by various UDP-glycosyltransferases (UGTs) to produce the diverse array of PPT-type ginsenosides, such as Re and Rg1. vliz.bekoreascience.krresearchgate.net

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | 2,3-Oxidosqualene | Dammarenediol-II Synthase (DDS) | Dammarenediol-II |

| 2 | Dammarenediol-II | Protopanaxadiol Synthase (CYP716A47) | Protopanaxadiol (PPD) |

| 3 | Protopanaxadiol (PPD) | This compound Synthase (CYP716A53v2) | This compound (PPT) |

Stereochemistry of Naturally Occurring Panaxatriols

The biological activity and physical properties of this compound are dictated by its specific three-dimensional structure. Naturally occurring ginsenosides predominantly feature a specific stereochemical configuration. The dammarane skeleton of this compound has a characteristic trans-trans-trans fusion of its steroid-like rings. A key chiral center is at the C-20 position of the side chain. In most naturally isolated this compound-type ginsenosides, the configuration at this carbon is (S). vliz.bekoreascience.kr This 20(S) configuration is a defining structural feature of the majority of bioactive ginsenosides derived from this compound.

Biotechnological Approaches for Enhanced this compound Production

To overcome the limitations of slow growth and low yields from natural plant sources, various biotechnological strategies are being explored to enhance the production of this compound and its glycosylated derivatives.

Targeted Gene Editing in Ginseng via CRISPR-Cas9 Technology

The CRISPR-Cas9 gene-editing system offers a powerful tool for precisely modifying the ginsenoside biosynthetic pathway in Panax ginseng. researchgate.net Research has demonstrated the ability to manipulate the production of different classes of ginsenosides by targeting key enzymatic steps.

In one significant study, the gene for protopanaxadiol 6-hydroxylase (this compound synthase) was knocked out using CRISPR-Cas9. nih.govnih.gov This modification blocked the conversion of protopanaxadiol (PPD) to this compound (PPT). As a result, the mutant ginseng root lines showed a complete depletion of PPT-type ginsenosides. This not only confirmed the function of the target gene but also led to a significant redirection of the metabolic flux, causing an increased accumulation of PPD-type ginsenosides. nih.govnih.gov This approach highlights the potential of gene editing to create ginseng varieties with tailored ginsenoside profiles, which could be adapted to increase the relative abundance of this compound by upregulating, rather than knocking out, key genes.

| Target Gene | Technology | Result in Mutant Lines | Impact on Metabolic Pathway |

|---|---|---|---|

| Protopanaxadiol 6-hydroxylase (PPT Synthase) | CRISPR-Cas9 | Complete depletion of this compound (PPT)-type ginsenosides. nih.govnih.gov | Increased accumulation of Protopanaxadiol (PPD)-type ginsenosides. nih.govnih.gov |

Application of Fungal Elicitors for Enhanced Ginsenoside Biosynthesis

Elicitation involves the use of external stimuli to induce a defense response in plant cells, which often includes the enhanced production of secondary metabolites like ginsenosides. Fungal elicitors, which are compounds derived from fungal cell walls or fermentation broths, have proven effective in stimulating ginsenoside biosynthesis in adventitious root cultures of Panax species. nih.govresearchgate.net

Studies have shown that treating Panax ginseng adventitious roots with elicitors from fungi such as Aspergillus niger, Aspergillus flavus, and Aspergillus oryzae can significantly increase ginsenoside production. nih.gov For instance, an elicitor from A. niger at a concentration of 200 mg/L resulted in a total ginsenoside yield of 29.90 mg/g, which was a 3.52-fold increase compared to untreated cultures. nih.gov This enhancement is linked to the up-regulation of key genes in the biosynthetic pathway, including those responsible for producing this compound. researchgate.net

| Fungal Elicitor Source | Plant System | Observed Effect |

|---|---|---|

| Aspergillus niger | Panax ginseng adventitious roots | 3.52-fold increase in total ginsenosides. nih.gov |

| Candida tropicalis | Panax quinquefolium adventitious roots | 3.25-fold increase in total ginsenosides; up-regulation of this compound synthase gene. researchgate.net |

Biocatalysis and Biotransformation Studies (e.g., Mucor racemosus)

Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate, offering an efficient and environmentally friendly method to generate novel derivatives. The fungus Mucor racemosus has been successfully used to biotransform this compound into new compounds. nih.govtandfonline.comnih.gov

When 20(S)-protothis compound was incubated with Mucor racemosus, the fungus was able to selectively catalyze dehydrogenation at the C-12 position and further hydroxylation at the C-7, C-11, and C-15 positions. nih.gov Similarly, in a study using 20(R)-panaxatriol, Mucor racemosus produced six metabolites, five of which were new compounds formed through various hydroxylation and oxidation reactions. nih.govtandfonline.com This demonstrates that biocatalysis is an effective strategy for diversifying the structures of this compound, potentially leading to derivatives with unique biological activities.

| Substrate | Microorganism | Types of Reactions Catalyzed | Example Products |

|---|---|---|---|

| 20(S)-Protothis compound | Mucor racemosus | Dehydrogenation (C-12), Hydroxylation (C-7, C-11, C-15). nih.gov | Hydroxylated and dehydrogenated derivatives. nih.gov |

| 20(R)-Panaxatriol | Mucor racemosus | Hydroxylation, Oxidation. nih.govtandfonline.com | 20(R),25-epoxy-12β,24β-dihydroxydammaran-3,6-dione. nih.govtandfonline.com |

Molecular Mechanisms and Cellular Targets of Panaxatriol in Preclinical Models

Regulation of Oxidative Stress and Antioxidant Defense Systems

Panaxatriol (B1678373) has been shown to exert significant control over cellular oxidative stress by activating endogenous antioxidant defense systems. Its mechanisms involve the modulation of key signaling pathways and the induction of protective enzymes.

Preclinical studies have demonstrated that this compound saponins (B1172615) (PTS) effectively induce the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govresearchgate.net Upon stimulation by PTS, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1, thereby initiating their transcription. nih.govresearchgate.net This activation of the Nrf2/HO-1 axis is a cornerstone of the cytoprotective effects of this compound against oxidative injury. nih.govnih.govresearchgate.net In preclinical models of myocardial ischemia-reperfusion injury, PTS treatment was found to promote the expression of HO-1, contributing to the amelioration of cardiomyocyte injury induced by oxidative stress. nih.govresearchgate.netnih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been identified as a crucial upstream regulator in the antioxidant response initiated by this compound saponins (PTS). nih.govresearchgate.net Research indicates that PI3K/Akt kinase is involved in the activation of the Nrf2 signaling pathway by PTS. nih.govresearchgate.net The protective effects of PTS against oxygen-glucose deprivation-reperfusion induced cell death were significantly diminished by the use of a PI3K inhibitor, highlighting the essential role of the PI3K/Akt pathway in this process. nih.gov This suggests that this compound activates the PI3K/Akt pathway, which in turn leads to the activation of Nrf2 and the subsequent expression of antioxidant enzymes, forming a comprehensive cellular defense mechanism against oxidative stress. nih.gov

This compound saponins (PTS) have been shown to play a significant role in mitigating mitochondria-mediated apoptosis, a key process in cellular injury. nih.govnih.gov Preclinical studies demonstrate that PTS can inhibit cardiomyocyte apoptosis both in vivo and in vitro. nih.govnih.gov This anti-apoptotic effect is linked to the preservation of mitochondrial integrity. Specifically, PTS treatment reduces the opening of the mitochondrial permeability transition pore (mPTP) and stabilizes the mitochondrial membrane potential (ΔΨm). nih.govnih.gov While direct induction of Thioredoxin-1 (Trx-1) by this compound is an area of ongoing investigation, the established role of Trx-1 in suppressing mitochondria-dependent apoptosis by inhibiting apoptosis signal-regulating kinase 1 (ASK1) suggests a potential mechanism for the observed effects of PTS. tmu.edu.tw The inhibition of mitochondrial dysfunction is a critical component of the protective action of this compound against cellular damage. nih.govnih.govfrontiersin.org

Table 1: Summary of this compound's Effect on Oxidative Stress Markers

| Cellular Target | Effect of this compound Treatment | Key Research Finding |

|---|---|---|

| Nrf2 | Increased nuclear translocation | PTS promotes the movement of Nrf2 to the nucleus to activate antioxidant genes. nih.govresearchgate.net |

| HO-1 | Increased protein expression | PTS induces the expression of this key antioxidant enzyme. nih.govnih.govresearchgate.netnih.gov |

| PI3K/Akt | Activation of the pathway | This pathway is an essential upstream regulator of Nrf2 activation by PTS. nih.govresearchgate.net |

| Mitochondrial Apoptosis | Inhibition | PTS reduces mPTP opening and stabilizes mitochondrial membrane potential. nih.govnih.gov |

| NQO1 | Increased protein expression | PTS enhances the expression of this Nrf2-mediated phase II enzyme. nih.gov |

Modulation of Inflammatory and Immune Responses

In addition to its antioxidant properties, this compound also demonstrates significant modulatory effects on inflammatory and immune pathways, contributing to its protective capabilities in preclinical models.

Suppression of Inflammatory Cytokine Production (e.g., IL-6, IL-8, CXCL1, CCL2)

This compound has demonstrated notable anti-inflammatory properties through the suppression of various pro-inflammatory cytokines. In preclinical models of renal fibrosis, this compound saponins (PTS) have been shown to significantly downregulate the expression of Interleukin-6 (IL-6) at both the mRNA and protein levels. researchgate.netnih.govnih.gov This reduction in IL-6 is part of a broader anti-inflammatory effect that contributes to the amelioration of fibrosis. researchgate.netnih.govnih.gov

The compound also affects chemokine expression. Specifically, this compound has been found to reduce the expression of CXC motif chemokine ligand 1 (CXCL1) and Interleukin-8 (IL-8), also known as CXCL8. This effect is mediated by a reduction in the activation of NF-κB, a key transcription factor in the inflammatory response. While direct studies on this compound's effect on CC motif chemokine ligand 2 (CCL2) are limited, broader research on Panax notoginseng saponins, of which this compound is a key constituent, has shown the ability to attenuate cognitive deficits induced by CCL2, suggesting an indirect regulatory role in pathways involving this chemokine.

| Cytokine/Chemokine | Observed Effect in Preclinical Models | Reported Mechanism of Action |

|---|---|---|

| Interleukin-6 (IL-6) | Downregulation of mRNA and protein expression | General anti-inflammatory and modulation of TNF-α and TGF-β1 signaling pathways researchgate.netnih.govnih.gov |

| Interleukin-8 (IL-8 / CXCL8) | Decreased expression | Reduction of NF-κB activation |

| CXCL1 | Decreased expression | Reduction of NF-κB activation |

| CCL2 | Indirect modulation (based on Panax notoginseng saponins) | Attenuation of CCL2-induced neurotoxicity |

Regulation of Phospholipase C-gamma1 Signaling

Phospholipase C-gamma1 (PLC-γ1) is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate second messengers. Despite the extensive investigation into the molecular targets of this compound, preclinical studies providing direct evidence of its role in the regulation of PLC-γ1 signaling are not extensively available in the current scientific literature. Therefore, a definitive mechanism describing the interaction between this compound and the PLC-γ1 signaling pathway has not been established.

Inhibition of iNOS/NO Production

This compound saponins have been identified as inhibitors of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). In studies using murine macrophage cells, protothis compound (B1242838) saponins (PTS) demonstrated a strong attenuating effect on NO production that was induced by lipopolysaccharide (LPS). This inhibition of NO synthesis is achieved through the downregulation of the iNOS enzyme, indicating that this compound can modulate inflammatory pathways where excessive NO production is a key pathological factor.

Interactions with Cardiovascular System Mechanisms

This compound exhibits significant interactions with the cardiovascular system, demonstrating potential anti-arrhythmic and antithrombotic properties through various molecular mechanisms.

Inhibition of Ca2+ Channels and Anti-Arrhythmic Potential

This compound saponins have been shown to possess anti-arrhythmic properties in preclinical studies. These effects have been observed in models of myocardial ischemic arrhythmia. researchgate.net The precise mechanism for this anti-arrhythmic activity is an area of ongoing investigation. One of the primary mechanisms for anti-arrhythmic drugs involves the modulation of ion channels, including calcium (Ca2+) channels. droracle.ainih.gov Class IV anti-arrhythmic agents, for instance, act by blocking slow inward calcium channels, which in turn reduces the pacemaker firing rate and slows conduction velocity at the atrioventricular node. droracle.ainih.gov While the anti-arrhythmic potential of this compound is documented, further research is required to definitively establish a direct inhibitory effect on Ca2+ channels as its specific mode of action.

Direct Thrombin Inhibition and Binding Characteristics (e.g., amino acid residues involved, binding free energy)

A significant finding in preclinical research is the identification of this compound as a direct inhibitor of thrombin, a critical enzyme in the blood coagulation cascade. This inhibitory action suggests potential as an antithrombotic agent.

Studies combining computational and experimental approaches have elucidated the specific binding characteristics of this compound to thrombin. The compound directly inhibits thrombin with an IC50 value of 10.3 µM. The binding affinity has been quantified using surface plasmon resonance, revealing a dissociation constant (KD) of 7.8 µM.

Molecular dynamics simulations have provided further insight into this interaction, calculating a binding free energy of -23.8 kcal/mol. The stability of the this compound-thrombin complex is maintained through interactions with specific amino acid residues on the thrombin molecule. These key residues include Glu146, Glu192, Gly216, Gly219, Tyr60A, and Trp60D.

| Parameter | Value |

|---|---|

| IC50 | 10.3 µM |

| Dissociation Constant (KD) | 7.8 µM |

| Binding Free Energy | -23.8 kcal/mol |

| Interacting Amino Acid Residues | Glu146, Glu192, Gly216, Gly219, Tyr60A, Trp60D |

Inhibition of Thromboxane A2 Synthesis

Further contributing to its potential cardiovascular effects, this compound has been shown to inhibit the synthesis of Thromboxane A2 (TXA2). In studies using adrenaline-stimulated human platelets, this compound effectively inhibited the formation of TXA2, a potent mediator of platelet aggregation and vasoconstriction. This inhibitory action on TXA2 synthesis suggests that this compound can interfere with pathways that lead to thrombus formation, highlighting another facet of its antithrombotic potential.

Modulation of Platelet Aggregation and Cyclic Nucleotide Levels (cAMP, cGMP)

This compound exhibits notable anti-platelet activity, influencing platelet aggregation through the modulation of intracellular signaling molecules, particularly cyclic nucleotides. In in vitro studies, the this compound fraction (PTF) has demonstrated potent inhibitory effects on platelet aggregation induced by agonists such as adenosine diphosphate (ADP), collagen, and thrombin koreascience.krnih.gov. A key mechanism underlying this inhibition is the significant elevation of cyclic guanosine monophosphate (cGMP) levels within platelets koreascience.krnih.gov. In contrast, levels of cyclic adenosine monophosphate (cAMP) were not observed to be altered by PTF treatment nih.gov.

Similarly, this compound saponins (PTS), which are composed mainly of ginsenosides (B1230088) Rg1, Re, and notoginsenoside R1, also inhibit platelet aggregation induced by various agonists nih.govnih.gov. This effect is linked to the suppression of intracellular calcium mobilization, a critical step in platelet activation nih.govnih.gov. Research has shown that Panax notoginseng triol saponins (PTS) can produce a dose-dependent increase in cAMP levels, which contributes to the inhibition of platelet aggregation nih.gov. The regulation of these second messengers is crucial, as they are pivotal in the signaling cascades that lead to the formation and exacerbation of platelet aggregation nih.gov.

| Compound/Fraction | Effect on Platelet Aggregation | Effect on cGMP Levels | Effect on cAMP Levels | Associated Mechanism |

|---|---|---|---|---|

| This compound Fraction (PTF) | Inhibition koreascience.krnih.gov | Significantly Increased koreascience.krnih.gov | Not Altered nih.gov | Modulation of cyclic nucleotide levels koreascience.krnih.gov |

| This compound Saponins (PTS) | Inhibition nih.govnih.gov | Not specified | Significantly Increased nih.gov | Suppression of intracellular calcium mobilization nih.govnih.gov |

Anticancer Mechanisms and Cellular Antiproliferation

A significant challenge in the treatment of triple-negative breast cancer (TNBC), a particularly aggressive subtype, is resistance to chemotherapy agents like Paclitaxel (PTX) peerj.comnih.gov. Preclinical research has demonstrated that ginsenoside this compound (GPT) can effectively resensitize PTX-resistant TNBC cells to treatment peerj.comnih.gov. When used in combination with PTX, GPT synergistically enhances cell death in PTX-resistant TNBC cells peerj.comnih.gov. This reversal of resistance is achieved, in part, through the inhibition of the interleukin-1 receptor-associated kinase 1 (IRAK1)/NF-κB and ERK signaling pathways, which are associated with PTX resistance in these cancer cells peerj.comnih.gov.

This compound exerts its anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. In PTX-resistant TNBC cells, the combination of GPT and PTX was found to induce a significant accumulation of cells in the subG1 phase of the cell cycle, which is indicative of apoptosis peerj.comnih.govbbrc.inbitesizebio.com. This pro-apoptotic effect is further substantiated by molecular changes, including an up-regulation of the BAX/BCL-2 ratio and the down-regulation of the anti-apoptotic protein MCL-1 peerj.comnih.gov. Similarly, in human prostate cancer cells, this compound was shown to induce sub-G1 cell cycle arrest in a concentration-dependent manner nih.gov. Protothis compound (PPT), a metabolite, has also been shown to induce apoptosis in colorectal cancer cells by promoting the expression of caspase-9 and caspase-3 nih.gov.

| Cell Line | This compound Form | Effect | Molecular Markers |

|---|---|---|---|

| Paclitaxel-Resistant TNBC | Ginsenoside this compound (GPT) | Induces apoptosis and cell cycle arrest peerj.comnih.gov | subG1 accumulation, Increased BAX/BCL-2 ratio, MCL-1 down-regulation peerj.comnih.gov |

| Prostate Cancer (DU-15) | This compound | Induces sub-G1 cell cycle arrest nih.gov | subG1 accumulation nih.gov |

| Colorectal Cancer | Protothis compound (PPT) | Induces apoptosis and cell cycle arrest nih.gov | Increased Caspase-9 and Caspase-3 expression nih.gov |

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for chemoresistance and cancer metastasis peerj.com. This compound has been shown to target these CSCs, thereby reducing tumor-initiating potential. In PTX-resistant TNBC cells, a combination treatment of GPT and PTX led to the down-regulation of several key CSC-related genes peerj.comnih.gov. Furthermore, this combination treatment effectively impaired the growth of tumor spheres, which is an in vitro method used to assess the self-renewal capability of CSCs peerj.comnih.govoncotarget.com. This suggests that this compound can help overcome chemoresistance by diminishing the stem cell characteristics of cancer cells peerj.comnih.gov.

Table of Cancer Stem Cell-Related Genes Down-regulated by Ginsenoside this compound (GPT) in Combination with Paclitaxel

Recent research has uncovered a novel mechanism by which this compound exerts its antitumor effects in TNBC cells, involving the regulation of autophagy nih.gov. Autophagy is a cellular process that can promote cancer cell survival under stress. The compound 20(R)-panaxatriol (PT) was found to significantly upregulate the expression of METTL3 (methyltransferase-like 3), a key enzyme involved in m6A RNA modification nih.gov. This upregulation of METTL3 leads to an increase in the m6A modification of STUB1 (STIP1 homology and U-box containing protein 1) mRNA nih.gov. By enhancing the methylation of STUB1 mRNA, this compound extends its half-life and enhances its stability nih.gov. The modulation of STUB1 through this METTL3-mediated mechanism ultimately results in the inhibition of autophagy, thereby accentuating the anti-tumor properties of this compound in TNBC cells nih.gov.

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of certain cardiovascular diseases. This compound saponins (PTS) have been shown to possess anti-proliferative effects on these cells. The mechanism involves the modulation of critical signaling pathways. Specifically, PTS significantly suppresses the activation of the extracellular signal-regulated kinase (ERK) pathway, evidenced by a reduction in the phosphorylation of ERK2 nih.govnih.gov. The ERK pathway is a well-known regulator of cell proliferation. While the direct action of this compound on p53, Bax, and Caspase-3 in VSMCs requires further elucidation, these proteins are established regulators of apoptosis and cell cycle, with p53 being a critical tumor suppressor that can induce apoptosis through the regulation of proteins like Bax, ultimately leading to the activation of executioner caspases such as Caspase-3 dntb.gov.ua. The inhibition of VSMC proliferation by Panax notoginseng, from which this compound is derived, has been demonstrated in preclinical models nih.gov.

Neuroprotective Actions and Neurological Pathway Interactions

This compound, a key bioactive ginsenoside, has demonstrated significant neuroprotective properties in a variety of preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of critical cellular pathways that protect neurons from injury and degeneration. Research has particularly highlighted its efficacy in models of ischemic stroke and Parkinson's disease, showcasing its potential to mitigate neuronal damage through complex molecular interactions.

Oxygen-glucose deprivation (OGD) is a widely used in vitro model to simulate the ischemic conditions of a stroke at the cellular level. researchgate.net This process, which can be followed by reoxygenation (OGD/R), induces neuronal injury and death through mechanisms that mimic brain ischemia. nih.gov this compound saponins (PTS) have been shown to protect against OGD-induced injury. In PC12 cells, a common neuronal cell line model, PTS treatment significantly ameliorates cell death caused by OGD-reperfusion (OGD-Rep). nih.gov The protective effects are linked to the activation of endogenous cytoprotective mechanisms. nih.gov

One of the key pathways involved is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The protective effect of PTS against OGD-Rep induced cell death was significantly weakened by a PI3K inhibitor, indicating that this pathway is essential for the observed neuroprotection. nih.gov Furthermore, PTS was found to activate the Nrf2 signaling pathway, which regulates a range of antioxidant and cytoprotective genes. This activation is crucial, as the protective effects of PTS were also diminished by antioxidant response element (ARE) decoy oligonucleotides. nih.gov These findings suggest that this compound saponins attenuate OGD-induced neuronal injury by co-activating the PI3K/Akt and Nrf2 signaling pathways. nih.gov

| Key Finding | Model System | Implicated Pathway | Reference |

| PTS protects against oxygen-glucose deprivation-reperfusion (OGD-Rep) induced cell death. | PC12 Cells | PI3K/Akt and Nrf2 | nih.gov |

| PI3K inhibitor significantly attenuates the neuroprotective effect of PTS. | PC12 Cells | PI3K/Akt | nih.gov |

| ARE decoy oligonucleotides reduce the protective effect of PTS. | PC12 Cells | Nrf2 | nih.gov |

This compound saponins (PTS) exhibit neuroprotective effects through the modulation of complex, interconnected signaling pathways that govern cell survival, proliferation, and stress resistance. Low doses of PTS have been found to induce a hormetic effect, providing neuroprotection against toxins like 6-hydroxydopamine (6-OHDA) by activating the PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways in PC12 cells. nih.gov

The PI3K/AKT/mTOR pathway is a primary mediator of cell survival and proliferation. nih.gov Its activation by PTS helps to shield neuronal cells from apoptotic death. nih.gov Simultaneously, PTS activates the AMPK/SIRT1/FOXO3 cell survival pathway. nih.gov AMPK acts as an energy sensor, and its activation can trigger SIRT1, which in turn modulates the activity of FOXO transcription factors involved in stress resistance and longevity. nih.gov This dual activation suggests a coordinated cellular response induced by PTS that enhances both proliferation and survival signals to combat neurotoxic insults. nih.gov

| Pathway | Role in Neuroprotection | Effect of this compound Saponins (PTS) | Reference |

| PI3K/AKT/mTOR | Promotes cell proliferation and survival, inhibits apoptosis. | Activated by low doses of PTS to protect against 6-OHDA toxicity. | nih.gov |

| AMPK/SIRT1/FOXO3 | Enhances cellular stress resistance and survival. | Activated by low doses of PTS, contributing to its hormetic neuroprotective effect. | nih.gov |

The degeneration of dopaminergic (DA) neurons in the substantia nigra is a hallmark of Parkinson's disease (PD). nih.gov Preclinical studies have investigated the potential of this compound saponins (PTS) to protect these neurons from neurotoxins used to model the disease, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). mdpi.com Research shows that PTS can provide neuroprotection against the loss of dopaminergic neurons and the associated behavioral impairments caused by MPTP. mdpi.com The mechanism involves suppressing neuronal death by increasing the expression of the antioxidant protein thioredoxin-1 (Trx-1), inhibiting cyclooxygenase-2 (COX-2) overexpression, and preventing mitochondria-mediated apoptosis. mdpi.com

However, the protective effects of this compound may be context-dependent and influenced by the specific composition of the saponin (B1150181) fraction. A study comparing a purified this compound saponin fraction (PTSF) with a purified panaxadiol (B190476) saponin fraction (PDSF) in a rotenone-induced rat model of PD yielded different results. In this model, PDSF showed significant protective effects on dopaminergic neurons, whereas PTSF did not provide such protection and, when co-administered, even nullified the protective effects of PDSF. This suggests that while certain this compound-containing extracts can be neuroprotective, the specific blend of ginsenosides is critical to the outcome.

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine and serves as a key marker for dopaminergic neurons. The role of this compound concerning TH appears to be one of protection and regulation rather than direct induction. In preclinical models of Parkinson's disease, neurotoxins like MPTP or rotenone cause a significant loss of TH-positive neurons. mdpi.com

Studies have shown that treatment with this compound saponins (PTS) can counteract this neurotoxin-induced decrease in TH levels. nih.govmdpi.com For instance, in an MPTP-induced neurotoxicity model, PTS treatment provided neuroprotection against the loss of dopaminergic neurons, which was visualized by measuring TH expression in the substantia nigra pars compacta. mdpi.com This indicates that PTS helps to preserve the existing dopaminergic neurons rather than directly stimulating the synthesis of the TH enzyme in healthy cells. Another review notes that Panax notoginseng saponins exert neuroprotective effects on dopaminergic neurons by regulating TH and the dopamine transporter (DAT). nih.gov However, it is important to note a study where a purified this compound saponin fraction (PTSF) failed to prevent the loss of TH staining in a rotenone-induced PD model, highlighting the complexity of these effects.

Beyond its effects on neurological signaling pathways, this compound also interacts with fundamental enzymes that regulate cellular ion balance.

The sodium-potassium pump (Na+, K+-ATPase) is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of Na+ and K+ ions across the cell membrane, a process essential for neuronal excitability and transport of molecules. This compound, which possesses a steroid-like structure similar to cardiac glycosides, has been investigated as a potential inhibitor of this enzyme. mdpi.com

Research has confirmed that this compound and its synthetic derivatives can inhibit Na+, K+-ATPase activity. mdpi.com In one study, a series of this compound derivatives were synthesized and evaluated, with more than half demonstrating increased inhibitory activity compared to the parent compound. mdpi.com This line of research suggests that this compound can serve as a lead compound for developing novel Na+, K+-ATPase inhibitors. mdpi.com

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

| This compound | Na+, K+-ATPase | Inhibitory Activity | mdpi.com |

| This compound Derivatives | Na+, K+-ATPase | Increased inhibitory activities compared to this compound. | mdpi.com |

| Derivative 13a (3, 4-seco skeleton) | Na+, K+-ATPase | Showed the most potent inhibitory activity, equal to digoxin. | mdpi.com |

Structure Activity Relationship Sar Studies of Panaxatriol and Its Derivatives

Identification of Key Structural Features for Biological Activities

The presence of a hydroxyl (-OH) group at the C-6 position is a defining feature of panaxatriol-type saponins (B1172615) (PTS), distinguishing them from panaxadiol-type saponins (PDS), which have a hydrogen atom at this position. researchgate.net This single functional group significantly impacts the molecule's physicochemical properties and biological activity.

Furthermore, the C-6 hydroxyl group can introduce steric hindrance, which may affect binding affinity to specific receptors. In studies involving the human estrogen receptor α-ligand-binding domain (hERα-LBD), the hydroxyl group at C-6 in protothis compound (B1242838) (PPT) was found to increase steric hindrance, thereby significantly reducing its binding potency compared to protopanaxadiol (PPD). nih.gov This contributes to the general observation that PPD-type ginsenosides (B1230088) often exert more potent biological effects than their PPT-type counterparts. nih.gov

This compound (B1678373) possesses a four-ring, steroid-like skeleton, which provides a rigid framework for its functional groups. nih.govresearchgate.net The specific three-dimensional arrangement, or stereochemistry, of these groups is vital for biological activity. A particularly important chiral center is the C-20 carbon. The orientation of the hydroxyl group at this position leads to two different stereoisomers, or epimers: 20(S) and 20(R). nih.gov

These C-20 epimers exhibit significant differences in their biological activities and metabolic pathways. nih.gov For example, 20(R)-ginseng saponins are noted for a range of beneficial effects, including antitumor, antioxidative, antifatigue, and neuroprotective properties. nih.gov The stereostructure of the C-20 hydroxyl group has a pronounced influence on the molecule's interactions with target proteins, affecting hydrogen bonding and hydrophobic interactions. nih.gov Molecular docking studies with the estrogen receptor have shown that 20(R)-ginsenosides can form a hydrogen bond with the amino acid residue His524, an interaction not observed with the 20(S) epimers. nih.gov Such differences in binding modes can lead to variations in biological response.

The primary structural difference between this compound-type (PPT) and panaxadiol-type (PPD) ginsenosides is the hydroxyl group at the C-6 position in the former. researchgate.net This seemingly minor variation leads to significant differences in their pharmacokinetic profiles and pharmacological activities. researchgate.net

Pharmacokinetic Differences: Studies comparing the aglycones PPD and PPT reveal marked differences in their absorption and metabolism. After oral administration, PPT is absorbed more rapidly, but PPD achieves a much higher maximum concentration (Cmax) and possesses significantly greater bioavailability (48.12% for PPD vs. 3.69% for PPT). researchgate.net Moreover, PPD is eliminated from the body more slowly than PPT. researchgate.net

Pharmacological Activity Differences: As mentioned, the lower polarity of PDS often correlates with greater cytotoxic activity against cancer cells. researchgate.net The steric hindrance from the C-6 hydroxyl group in PTS can also lead to lower binding affinity for certain receptors, as seen with the estrogen receptor. nih.gov

However, the activities are not always skewed in favor of PPD-types. In studies on platelet aggregation, the this compound fraction (PTF) of Korean Red Ginseng demonstrated potent anti-platelet activity in vitro, inhibiting aggregation induced by ADP, collagen, and thrombin. nih.gov In contrast, the panaxadiol (B190476) fraction (PDF) showed no such activity under the same in vitro conditions. nih.gov Interestingly, when administered orally (ex vivo), PDF did exhibit anti-platelet effects, suggesting it is converted into active metabolites in the body. nih.gov

| Feature | This compound-Type (PPT) | Panaxadiol-Type (PPD) | Reference |

|---|---|---|---|

| C-6 Position | Hydroxyl (-OH) Group | Hydrogen (-H) | researchgate.net |

| Polarity | Higher | Lower | researchgate.net |

| Cytotoxicity | Generally Lower | Generally Higher | researchgate.net |

| Oral Bioavailability | Lower (e.g., 3.69%) | Higher (e.g., 48.12%) | researchgate.net |

| In Vitro Anti-Platelet Activity | Potent | Inactive | nih.gov |

Design and Synthesis of this compound Derivatives

Building on the understanding of this compound's SAR, researchers have designed and synthesized numerous derivatives to improve its natural bioactivities or to develop new therapeutic applications. By strategically modifying the this compound skeleton, it is possible to enhance properties like target specificity, potency, and pharmacokinetic stability.

Synthetic modification of the this compound structure has proven to be a successful strategy for creating derivatives with significantly enhanced biological effects. These modifications often involve attaching different chemical groups (pharmacophores) to the hydroxyl groups at the C-3 or C-6 positions.

One notable study focused on creating derivatives to target the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial in cancer progression. Researchers designed and synthesized 39 new derivatives of 20(R)-panaxatriol by attaching various pharmacophores, including carbamates, cinnamic acid, and amino acids, to the C-3 and C-6 positions. The most promising of these was a derivative named A11, which had a t-butyloxycarbonyl-glycine group attached. This compound exhibited exceptionally potent inhibitory activity against HIF-1α transcription, with an IC50 value of less than 0.3 µM, making it over 100 times more effective than the parent 20(R)-panaxatriol (IC50 > 30 µM). In animal models, derivative A11 inhibited tumor growth by over 70%, a significantly better result than that achieved with unmodified this compound.

Another research effort aimed to develop more potent agents against myocardial ischemia/reperfusion injury. A novel series of this compound derivatives featuring a fused heterocycle ring were designed and synthesized. When tested in vitro in a cardiomyocyte injury model, approximately half of the new compounds showed greater cytoprotective activity than the original this compound. The lead derivative from this series, compound 18, was also confirmed to be effective in vivo, where it markedly reduced the size of myocardial infarction in a rat model.

| Parent Compound | Derivative | Modification | Enhanced Bioactivity | Reference |

|---|---|---|---|---|

| 20(R)-Panaxatriol | A11 | Attachment of t-butyloxycarbonyl-glycine | >100x increase in HIF-1α transcription inhibition (antitumor) | |

| This compound (PT) | Compound 18 | Fused heterocycle ring | Increased cytoprotection against myocardial ischemia/reperfusion injury |

Information on the synthesis of this compound derivatives with seco-A ring skeletons and their specific impact on enzyme inhibition is not available in the reviewed scientific literature.

Development of Heterocycle Ring-Fused Derivatives for Myocardial Ischemia/Reperfusion Injury

This compound (PT) has been recognized for its cardioprotective effects. nih.gov To enhance its therapeutic efficacy against myocardial ischemia/reperfusion (MI/R) injury, a series of novel heterocycle ring-fused this compound derivatives have been designed and synthesized. nih.gov This strategic modification aims to develop more potent agents by exploring the impact of different heterocyclic rings on the compound's activity.

In a key study, researchers synthesized a variety of derivatives and evaluated their cytoprotective activity in a cardiomyocyte model of oxygen-glucose deprivation and reperfusion (OGD/R) injury. nih.gov The results demonstrated that approximately half of the newly synthesized compounds exhibited greater cytoprotective effects than the parent compound, this compound. nih.gov

Among the synthesized compounds, derivative 18 emerged as a particularly potent agent. nih.gov Its efficacy was not only confirmed in vitro but also validated in a rat model of MI/R injury. nih.gov In vivo experiments revealed that compound 18 significantly reduced the size of myocardial infarction, decreased the leakage of circulating cardiac troponin I (cTnI), and mitigated cardiac tissue damage. nih.gov These findings underscore the potential of fusing heterocyclic rings to the this compound scaffold as a promising strategy for developing novel therapeutic agents against myocardial ischemia/reperfusion injury. nih.gov

Table 1: Cytoprotective Effects of Selected this compound Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Modification | Relative Cytoprotective Activity (Compared to this compound) |

|---|---|---|

| This compound (PT) | Parent Compound | Baseline |

| Derivative 18 | Heterocycle Ring-Fused | Markedly Increased |

| Other Derivatives | Heterocycle Ring-Fused | Varied (Approx. 50% showed increased activity) |

Computational Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug design and the elucidation of structure-activity relationships. ijpsonline.comfrontiersin.org These methods allow for the prediction of biological activities and the analysis of molecular interactions, thereby guiding the synthesis of more effective therapeutic agents. frontiersin.orgyoutube.com

Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov QSAR models are developed by correlating variations in the physicochemical properties or theoretical molecular descriptors of chemicals with their measured biological response. frontiersin.orgijpsr.com If validated, these mathematical expressions can be used to predict the activity of new, unsynthesized compounds, saving significant time and resources in the drug discovery process. frontiersin.org

The process involves selecting a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), and then using statistical methods like multilinear regression to build a predictive model. nih.gov While QSAR is a widely used technique in medicinal chemistry for guiding drug design, specific QSAR studies focused exclusively on this compound and its derivatives have not been prominently detailed in the reviewed scientific literature.

Utilization of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a sophisticated three-dimensional QSAR (3D-QSAR) technique that correlates the biological activity of molecules with their 3D shape and electrostatic field characteristics. ijpsonline.comgoogle.comnih.gov The fundamental assumption of CoMFA is that the interactions between a ligand and its receptor are non-covalent and that changes in binding affinity correlate with changes in the steric and electrostatic fields of the molecules. ijpsonline.com

The CoMFA methodology involves several key steps:

Molecular Alignment: A set of active molecules (a training set) are structurally aligned based on a common scaffold or a pharmacophore hypothesis. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid, and their steric and electrostatic interaction energies are calculated at each grid point using a probe atom. google.com

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to derive a correlation between the variations in the field values and the biological activities of the compounds. google.commdpi.com

Contour Map Generation: The results are visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely increase or decrease biological activity. mdpi.comnih.gov

These maps provide a graphical interpretation of the SAR, guiding chemists in designing new derivatives with enhanced potency. nih.gov Although CoMFA is a powerful tool for optimizing lead compounds, the application of this specific 3D-QSAR method to this compound derivatives has not been extensively reported in the available research.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its protein target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method helps to elucidate the binding mode and predict the binding affinity. For instance, a combined approach using molecular docking and other experimental techniques identified this compound as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. ijpsonline.com Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations are used to analyze the physical movements of atoms and molecules over time. After a ligand is docked to its target, an MD simulation can be run to assess the stability of the protein-ligand complex. These simulations provide insights into the conformational changes that may occur upon binding and can help refine the binding mode predicted by docking. For example, MD analysis of the thrombin-panaxatriol system showed that the complex reached equilibrium quickly with minimal fluctuations, indicating a stable interaction. ijpsonline.com The simulation also allowed for the calculation of the binding free energy, providing a quantitative measure of the binding affinity. ijpsonline.com Through this analysis, specific amino acid residues involved in the interaction with this compound, such as Glu146, Glu192, and Gly216, were identified, offering a mechanistic basis for further optimization of this compound as a thrombin inhibitor. ijpsonline.com

Analytical Methodologies for Panaxatriol Research

Chromatographic and Spectrometric Techniques for Separation and Identification

Chromatography and spectrometry form the cornerstone of Panaxatriol (B1678373) analysis, enabling the separation of this target analyte from a complex mixture of other ginsenosides (B1230088) and plant metabolites, followed by its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ginsenosides, including this compound. sigmaaldrich.com Its robustness and reliability make it a staple in quality control laboratories. The separation is typically achieved on a reversed-phase column, most commonly a C18 column. sigmaaldrich.combjmu.edu.cn This stationary phase allows for the separation of ginsenosides based on their polarity.

The mobile phase often consists of a gradient mixture of water and an organic solvent, typically acetonitrile (B52724). sigmaaldrich.combjmu.edu.cn A buffer, such as sodium phosphate, may be added to the mobile phase to control the pH and improve the peak shape of the separated compounds. bjmu.edu.cn Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to around 203 nm or 210 nm, where ginsenosides exhibit absorbance. bjmu.edu.cnnih.govresearchgate.net The method's effectiveness is demonstrated by its ability to achieve baseline separation of multiple ginsenosides in a single analytical run. bjmu.edu.cn Sample preparation for HPLC analysis often involves extraction with solvents like methanol (B129727) or ethanol, followed by a clean-up step using a solid-phase extraction (SPE) cartridge, such as a C18 cartridge, to remove interfering substances. sigmaaldrich.combjmu.edu.cn

Table 1: Typical HPLC Conditions for this compound-related Ginsenoside Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Ascentis® Express C18 | sigmaaldrich.com |

| Alltech Adsorbosphere HS C18 | bjmu.edu.cn | |

| Mobile Phase | Acetonitrile and Water Gradient | sigmaaldrich.com |

| 5×10⁻³ M NaH₂PO₄-H₃PO₄ buffer (pH 3.0) and acetonitrile-water (50:50) as gradient eluents | bjmu.edu.cn | |

| Detection | UV at 203 nm | bjmu.edu.cnresearchgate.net |

| UV at 210 nm | nih.gov | |

| Sample Preparation | Methanolic extraction followed by SEP-PAK C18 cartridge clean-up | bjmu.edu.cn |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced separation efficiency and more definitive identification, Ultra-Performance Liquid Chromatography, often coupled with tandem mass spectrometry (UPLC-MS/MS), has become an indispensable tool. dntb.gov.ua UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.govnih.gov

In the analysis of ginsenosides, columns such as the HSS T3 or BEH Shield RP18 are employed. nih.govmdpi.com The mobile phase is similar to that used in HPLC, often comprising acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) to facilitate ionization. nih.gov The coupling of UPLC with a mass spectrometer, particularly a high-resolution instrument like a time-of-flight (TOF) mass analyzer, allows for the accurate mass measurement of the eluted compounds. nih.govnih.gov This capability, combined with fragmentation data from MS/MS experiments, enables the confident identification of this compound and its differentiation from isomeric compounds. dntb.gov.uamdpi.com This technique is particularly valuable for metabolomic studies and the comprehensive profiling of complex herbal extracts. nih.govmdpi.com

Table 2: UPLC-MS/MS Parameters for Ginsenoside Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) | researchgate.net |

| Column | HSS T3 (100 mm x 2.1 mm, 1.8 µm) | nih.gov |

| BEH Shield RP18 (2.1 × 100 mm, 1.7 µm) | mdpi.com | |

| Mobile Phase | 15 mmol/L ammonium formate and acetonitrile | nih.gov |

| 0.1% formic acid in water and acetonitrile | mdpi.com | |

| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) | nih.govnih.gov |

| Application | Fast analysis and profiling of ginsenosides, metabolomics | nih.govnih.gov |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC/TOFMS)

Gas Chromatography (GC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. This process involves chemically modifying the molecule to increase its volatility and thermal stability.

GC-TOF-MS offers very high sensitivity and the ability to acquire full-spectrum mass data at high speeds. chromatographyonline.commdpi.com This is advantageous for the comprehensive analysis of complex samples in metabolomics studies. mdpi.comnih.gov The TOF mass analyzer allows for accurate mass measurements, which aids in the determination of the elemental composition of a compound, providing an additional layer of confidence in its identification. chromatographyonline.com While specific applications for this compound are not as commonly reported as LC-based methods, the technique's utility in analyzing polar metabolites after derivatization makes it a viable research tool. nih.gov Comprehensive two-dimensional GC (GC×GC-TOFMS) further enhances peak capacity and separation power, allowing for the resolution of analytes from complex matrix interferences. mdpi.com

Capillary Supercritical Fluid Chromatography (SFC)

Capillary Supercritical Fluid Chromatography (SFC) presents an alternative to liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov

A method for the determination of this compound and its related compound, panaxadiol (B190476), in ginseng preparations has been developed using capillary SFC. nih.gov This method involves a hydrolysis step to cleave the sugar moieties from the ginsenoside core, followed by extraction with cyclohexane. nih.gov The extracts are then purified and concentrated before being analyzed by SFC with flame ionization detection. nih.gov The use of an internal standard, such as methyltestosterone, allows for accurate quantification. nih.gov SFC is particularly noted for its ability to perform chiral separations effectively and is considered a more environmentally friendly technique due to the reduced use of organic solvents. youtube.com

Table 3: SFC Method for this compound Determination

| Step | Procedure | Source |

|---|---|---|

| Sample Preparation | 1. Hydrolysis with 15% H₂SO₄ in ethanol:water (1:1) | nih.gov |

| 2. Neutralization with 15% NaOH | nih.gov | |

| 3. Extraction with cyclohexane | nih.gov | |

| 4. Purification and concentration | nih.gov | |

| Chromatography | Capillary Supercritical Fluid Chromatography (SFC) | nih.gov |

| Detection | Flame Ionization Detector (FID) | nih.gov |

| Internal Standard | Methyltestosterone | nih.gov |

Advanced Analytical Strategies for Quality Control and Quantitative Analysis

Beyond individual separation techniques, advanced strategies are being implemented to provide more efficient and comprehensive quality control of products containing this compound. These methods often integrate rapid analytical technologies with powerful data analysis tools.

Near-Infrared (NIR) Technology Coupled with Chemometrics (e.g., Partial Least Squares) for Online Monitoring

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum. nih.govnewfoodmagazine.com When combined with chemometrics—the use of mathematical and statistical methods to analyze chemical data—it becomes a powerful tool for online process monitoring and quality control. srce.hrnih.gov

A prediction model has been established for the online quality control of the percolation extraction of this compound saponins (B1172615) (PTS), which include ginsenoside Rg1, ginsenoside Re, and notoginsenoside R1. ajol.info In this application, NIR spectra of the extraction samples are collected in real-time. ajol.info A calibration model is then built using a chemometric technique called Partial Least Squares (PLS) regression. ajol.info This model correlates the NIR spectral data with the concentrations of the target saponins, which are determined by a reference method like HPLC. ajol.info The performance of these models is validated by parameters such as the root mean square error of cross-validation (RMSECV) and the coefficient of determination (R²). ajol.info For this compound saponins, high R² values (e.g., 0.9682 for Rg1) indicate a strong correlation and predictive ability, demonstrating that NIR technology is a fast and effective tool for the real-time quality assurance of the extraction process. ajol.info

Table 4: Performance of NIR-Chemometrics Model for this compound Saponins

| Analyte | RMSECV (mg/mL) | R² (Cross-Validation) | RMSEP (mg/mL) | R² (Prediction) | Source |

|---|---|---|---|---|---|

| Ginsenoside Rg1 | 0.798 | 0.9682 | 1.110 | 0.9831 | ajol.info |

| Ginsenoside Re | 0.095 | 0.9681 | 0.496 | 0.9198 | ajol.info |

| Notoginsenoside R1 | 0.259 | 0.9626 | 0.390 | 0.9661 | ajol.info |

RMSECV: Root Mean Square Error of Cross-Validation; RMSEP: Root Mean Square Error of Prediction; R²: Coefficient of Determination

Metabolomics Approaches for In Vivo Response Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens for understanding the in vivo response to this compound. This approach moves beyond measuring the compound's direct fate to capture the global metabolic perturbations that occur within an organism following its administration. By analyzing the comprehensive metabolic profile in biological samples, researchers can elucidate the systemic effects and mechanisms of action of this compound.

The primary analytical platforms employed in this compound-related metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). nih.gov These techniques are utilized to generate a comprehensive snapshot of the metabolome in various biological matrices. For instance, studies on Panax ginseng, the natural source of this compound, have used ¹H NMR-based metabolomics to explore metabolic variations in the plant's roots and leaves throughout its growing season. nih.gov Such studies reveal dynamic changes in carbohydrates, amino acids, and ginsenosides, providing a baseline understanding of the plant's metabolic physiology. nih.gov

In the context of in vivo response, researchers apply these techniques to samples from living systems. An untargeted metabolomics approach using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can be employed to systematically investigate metabolome differences. mdpi.com This method allows for the detection and relative quantification of a wide array of metabolites simultaneously.

Once the analytical data is acquired, sophisticated multivariate statistical analysis is crucial for interpretation. Unsupervised methods like Principal Component Analysis (PCA) are first used to visualize the inherent variance in the data and identify any outliers. nih.gov Subsequently, supervised methods such as Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are applied to maximize the covariance between the metabolic data and the biological response, effectively identifying the metabolites most significantly altered by the presence of the compound under study. nih.govmdpi.com Through these chemometric techniques, researchers can pinpoint specific metabolic pathways affected by this compound, offering insights into its biological impact. For example, metabolomics has been used to differentiate various Panax species by identifying unique chemical markers, a process that relies on these advanced analytical and statistical methods. researchgate.netresearchgate.net

Method Validation and Standardization in this compound Research

To ensure that data from analytical studies are reliable, reproducible, and accurate, the methods used must be rigorously validated. scielo.br Method validation is a fundamental requirement in pharmaceutical analysis and is essential for the quality control of natural products containing this compound. nih.gov The process involves systematically evaluating key performance parameters to confirm that the analytical procedure is fit for its intended purpose. scielo.brgavinpublishers.com

Assessment of Accuracy, Precision, and Calibration Curve Parameters

Accuracy, precision, and the characteristics of the calibration curve are foundational elements of method validation for the quantification of this compound and related ginsenosides.

Accuracy refers to the closeness of the measured value to the true value. In phytochemical analysis, it is commonly assessed through spike recovery experiments. nih.gov A known quantity of a this compound standard is added to a sample matrix, and the mixture is analyzed. The percentage of the added standard that is measured (recovered) indicates the accuracy of the method. For ginsenoside analysis using High-Performance Liquid Chromatography (HPLC), recovery values are expected to fall within a tight range, demonstrating the method's ability to accurately quantify the analyte in a complex matrix. Studies have shown that recovery for various ginsenosides, including protothis compound (B1242838) types, typically ranges from 92% to 100%. nih.gov

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision, and reproducibility. nih.gov Repeatability assesses the variation within a single laboratory over a short period, while intermediate precision accounts for variations within the same lab from different days, analysts, or equipment. For the analysis of ginsenosides, intra-day precision as measured by RSD has been reported to be in the range of 1.38% to 6.68%. researchgate.net

Calibration Curve Parameters are determined to establish the relationship between the concentration of this compound and the analytical instrument's response. This is crucial for quantification.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. For ginsenoside analysis, a correlation coefficient of 0.999 or greater is typically considered excellent. nih.gov

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of the method's performance. LOD is the lowest amount of an analyte that can be reliably detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.govgavinpublishers.com

The tables below summarize typical validation parameters for the analysis of this compound-related ginsenosides using chromatographic methods.

| Parameter | Methodology | Typical Acceptance Criteria/Value | Reference |

| Accuracy | Spike Recovery | 92% - 100% | nih.gov |

| Comparison to Reference | (-)8.86% - 12.88% (Accuracy Error) | researchgate.net | |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | 1.38% - 6.68% (Intra-day) | researchgate.net |

| Peak Area Deviation | < 1.2% | nih.gov |

Table 1: Accuracy and Precision Parameters for Ginsenoside Analysis

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Correlation Coefficient (r²) | Measures the goodness of fit of the calibration curve. | ≥ 0.999 | nih.gov |

| Linearity Range | The concentration range over which the method is linear, accurate, and precise. | e.g., 0.05 - 1325 mg/L (for Ginsenoside Rg1) | bohrium.com |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | 20 µg/L | nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | 30 µg/L | nih.gov |

Table 2: Calibration Curve and Sensitivity Parameters for Ginsenoside Analysis

Conclusion and Future Directions in Panaxatriol Research

Synthesis of Current Understanding of Panaxatriol's Biological Actions

This compound (B1678373) exhibits a broad spectrum of biological effects, which have been documented across numerous preclinical studies. Its therapeutic potential stems from its influence on several key physiological and pathological processes.

The primary biological activities of this compound are multifaceted, with significant research highlighting its roles in cardiovascular protection, neuroprotection, and inflammation modulation. In the context of cardiovascular health, this compound is recognized as one of the most potent ginsenosides (B1230088) for protecting against myocardial ischemia-reperfusion injury. nih.govresearchgate.net This protective effect is attributed to its ability to reduce oxidative stress and enhance the production of nitric oxide. nih.govncats.io Some studies also suggest it functions as an inhibitor of the Na+, K+-ATPase enzyme. nih.gov

In the realm of neuroscience, this compound saponins (B1172615) have demonstrated neuroprotective properties, including safeguarding dopaminergic neurons in models of Parkinson's disease and promoting angiogenesis to enhance cerebral perfusion after ischemic stroke. nih.govnih.gov These effects are linked to its antioxidant capabilities and its power to inhibit mitochondria-mediated apoptosis. ncats.io However, the interplay between different ginsenoside types is complex, with some research indicating that this compound saponins might counteract the neuroprotective effects of panaxadiol (B190476) saponins, a finding that warrants further investigation. nih.gov

The anti-inflammatory action of this compound is another cornerstone of its biological profile. It has been shown to attenuate inflammation by inhibiting the NLRP3 inflammasome, which in turn reduces the secretion of the pro-inflammatory cytokine IL-1β. exlibrisgroup.comresearchgate.net Its immunomodulatory effects are also notable; this compound-type ginsenosides can either stimulate or suppress the immune response depending on the context. researchgate.net They have been found to regulate the activity of immune cells and may help alleviate myelosuppression by promoting the expression of hematopoietic growth factors. ncats.ionih.gov

Furthermore, emerging evidence points to the role of this compound in metabolic regulation. Notably, it has been found to augment resistance exercise-induced muscle protein synthesis by activating the mTORC1 signaling pathway. nih.gov Research also indicates that this compound and its parent ginsenosides can influence lipid and glucose metabolism and exhibit anti-proliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net

| Biological Action | Key Research Findings | Associated Mechanisms |

|---|---|---|